4-(Hex-1-EN-1-YL)morpholine
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Overview
Description
4-(Hex-1-EN-1-YL)morpholine is an organic compound with the molecular formula C10H19NO. It is a derivative of morpholine, featuring a hexenyl group attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-1-EN-1-YL)morpholine typically involves the reaction of morpholine with hex-1-ene under specific conditions. One common method is the nucleophilic addition of morpholine to hex-1-ene, which can be catalyzed by acids or bases. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Hex-1-EN-1-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hexenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexenyl oxides, while reduction can produce hexylmorpholine derivatives .
Scientific Research Applications
4-(Hex-1-EN-1-YL)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Hex-1-EN-1-YL)morpholine involves its interaction with specific molecular targets. The hexenyl group allows the compound to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also form hydrogen bonds with active sites, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: Similar structure but with a cyclohexenyl group instead of a hexenyl group.
Morpholine: The parent compound without any substituents on the nitrogen atom.
4-(1-Hexen-1-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(Hex-1-EN-1-YL)morpholine is unique due to its specific combination of a morpholine ring and a hexenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
59119-33-4 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-hex-1-enylmorpholine |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-11-7-9-12-10-8-11/h5-6H,2-4,7-10H2,1H3 |
InChI Key |
JRRNKXMWLSYHST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CN1CCOCC1 |
Origin of Product |
United States |
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